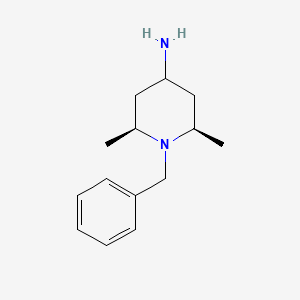
rel-(2R,6S)-1-Benzyl-2,6-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine is a chiral amine compound with a molecular weight of 218.34 g/mol. It is characterized by its unique stereochemistry and the presence of a benzyl group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine typically involves the use of chiral starting materials and diastereoselective reactions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the piperidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH) to facilitate the formation of the piperidine ring .
Industrial Production Methods
In an industrial setting, the production of (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification by column chromatography or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine include:
- (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-ol
- (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-one
- (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-carboxylic acid
Uniqueness
The uniqueness of (2R,4r,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine lies in its specific stereochemistry and the presence of the benzyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
(2R,6S)-1-benzyl-2,6-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-11-8-14(15)9-12(2)16(11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3/t11-,12+,14? |
InChI Key |
VVQHCVRZYPYZNW-ONXXMXGDSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1CC2=CC=CC=C2)C)N |
Canonical SMILES |
CC1CC(CC(N1CC2=CC=CC=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















